molecular formula C18H18N2O3S B12679015 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate CAS No. 199172-92-4

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate

Katalognummer: B12679015
CAS-Nummer: 199172-92-4
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: UDJCVHKUNYSSKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety linked to a propyl chain, which is further connected to a benzylcarbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate
  • 2-(2-oxo-3-pyridyl)-benzothiazol-2-one
  • 2-(2-oxo-3-pyridyl)-benzothiazol-6-yloxyhexanoic acid derivatives

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate is unique due to its specific combination of a benzothiazole moiety with a benzylcarbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

199172-92-4

Molekularformel

C18H18N2O3S

Molekulargewicht

342.4 g/mol

IUPAC-Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-benzylcarbamate

InChI

InChI=1S/C18H18N2O3S/c21-17-15-9-4-5-10-16(15)24-20(17)11-6-12-23-18(22)19-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,22)

InChI-Schlüssel

UDJCVHKUNYSSKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC(=O)OCCCN2C(=O)C3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.